molecular formula C15H12N4OS B1393046 5-[(2-Aminopyridin-3-yl)methylidene]-3-phenyl-2-sulfanylideneimidazolidin-4-one CAS No. 1142201-60-2

5-[(2-Aminopyridin-3-yl)methylidene]-3-phenyl-2-sulfanylideneimidazolidin-4-one

Cat. No.: B1393046
CAS No.: 1142201-60-2
M. Wt: 296.3 g/mol
InChI Key: OLBQDCAJQTWUMM-UHFFFAOYSA-N
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Description

Systematic IUPAC Nomenclature and Structural Representation

The systematic International Union of Pure and Applied Chemistry nomenclature for this compound follows established conventions for heterocyclic systems containing multiple functional groups. The official designation this compound reflects the compound's complex structural architecture. The nomenclature systematically describes each component: the imidazolidin-4-one core ring system, the sulfanylidene group at position 2, the phenyl substituent at position 3, and the 2-aminopyridin-3-yl methylidene substituent at position 5.

The structural representation reveals a five-membered imidazolidinone ring containing two nitrogen atoms and one carbonyl group. The sulfanylidene functionality introduces a thiocarbonyl character at the 2-position, distinguishing this compound from standard imidazolidinones. The methylidene bridge connects the imidazolidinone core to the 2-aminopyridine moiety, creating an extended conjugated system that influences the compound's electronic properties.

The molecular formula of the compound is C₁₅H₁₂N₄OS, indicating a molecular weight of 296.35 daltons. The presence of four nitrogen atoms, one sulfur atom, and one oxygen atom within the molecular framework demonstrates the heterocycle-rich nature of this chemical entity. The spatial arrangement of these heteroatoms creates multiple potential sites for hydrogen bonding and coordination interactions.

Alternative Designations in Chemical Databases (CAS Registry, PubChem)

Chemical database registration systems provide multiple identification pathways for this compound through various nomenclature conventions and numerical identifiers. The Chemical Abstracts Service registry number 1142201-60-2 serves as the primary unique identifier for this compound. This registry number ensures unambiguous identification across different chemical information systems and commercial suppliers.

Alternative nomenclature systems describe the compound using different structural descriptors. The designation (5E)-5-[(2-aminopyridin-3-yl)methylene]-2-mercapto-3-phenyl-3,5-dihydro-4H-imidazol-4-one emphasizes the geometric configuration of the methylidene bridge through the (5E) stereochemical descriptor. The term "mercapto" serves as an alternative designation for the sulfanylidene functionality, reflecting older nomenclature conventions still prevalent in some chemical databases.

Commercial chemical suppliers utilize catalog-specific identifiers for procurement and inventory purposes. AK Scientific incorporates this compound into their research chemical portfolio under catalog number 0385DJ, facilitating access for research applications. The compound appears in specialized databases focused on heterocyclic chemistry and bioactive molecular scaffolds, reflecting its potential utility in pharmaceutical research endeavors.

Table 1: Database Identifiers and Alternative Names

Database/System Identifier Alternative Designation
Chemical Abstracts Service 1142201-60-2 Primary CAS Registry Number
AK Scientific 0385DJ Commercial Catalog Number
Systematic Name This compound International Union of Pure and Applied Chemistry Standard
Alternative Name (5E)-5-[(2-aminopyridin-3-yl)methylene]-2-mercapto-3-phenyl-3,5-dihydro-4H-imidazol-4-one Stereochemical Descriptor Included
Molecular Formula C₁₅H₁₂N₄OS Elemental Composition

Relationship to Imidazolidinone and Thioimidazolidinone Core Scaffolds

The structural architecture of this compound demonstrates intimate relationships with established imidazolidinone and thioimidazolidinone scaffold families. Research investigations have established imidazolidinone derivatives as versatile platforms for the development of enzyme inhibitors, particularly targeting serine proteases. The incorporation of sulfur functionality at the 2-position creates a thioimidazolidinone variant that maintains the core heterocyclic framework while introducing distinct electronic and steric properties.

The imidazolidinone scaffold serves as a foundation for numerous bioactive compounds, with functionalization patterns that exploit multiple points of molecular diversity. Studies have demonstrated that the scaffold affords opportunities for substitution at various positions, enabling the design of compounds with tailored biological activities. The 4-imidazolidinone core structure provides a rigid framework that can orient substituent groups in predictable spatial arrangements, facilitating structure-activity relationship studies in medicinal chemistry applications.

Thioimidazolidinone derivatives represent a specialized subset of this chemical family, where sulfur substitution at the 2-position introduces unique reactivity profiles and coordination capabilities. Research has shown that thioimidazolidinone compounds can exhibit distinct binding affinities compared to their oxygen-containing analogs. The sulfur atom's larger atomic radius and different electronegativity compared to oxygen create altered hydrogen bonding patterns and metal coordination geometries that can influence biological activity.

The relationship between standard imidazolidinones and thioimidazolidinones extends to their synthetic accessibility and chemical stability profiles. Both scaffold types can be prepared through similar synthetic methodologies, often involving cyclization reactions between appropriate precursors. The choice between oxygen and sulfur at the 2-position provides medicinal chemists with opportunities to fine-tune molecular properties such as lipophilicity, metabolic stability, and target selectivity.

Table 2: Structural Comparison of Related Scaffold Types

Scaffold Type Core Structure Heteroatom at Position 2 Key Structural Features
Imidazolidinone 5-membered ring with two nitrogens Oxygen (carbonyl) Standard heterocyclic framework
Thioimidazolidinone 5-membered ring with two nitrogens Sulfur (thiocarbonyl) Enhanced coordination capability
4-Imidazolidinone Carbonyl at position 4 Variable Optimized for enzyme inhibition
N-amino-4-imidazolidinone Additional amino substitution Variable Multiple diversity points

Properties

IUPAC Name

5-[(2-aminopyridin-3-yl)methylidene]-3-phenyl-2-sulfanylideneimidazolidin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12N4OS/c16-13-10(5-4-8-17-13)9-12-14(20)19(15(21)18-12)11-6-2-1-3-7-11/h1-9H,(H2,16,17)(H,18,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OLBQDCAJQTWUMM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)N2C(=O)C(=CC3=C(N=CC=C3)N)NC2=S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12N4OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

296.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

5-[(2-Aminopyridin-3-yl)methylidene]-3-phenyl-2-sulfanylideneimidazolidin-4-one is a compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article provides a detailed overview of its biological activity, including mechanisms of action, therapeutic implications, and relevant case studies.

Chemical Structure

The compound can be described by its molecular formula C14H13N3SC_{14}H_{13}N_3S and features a complex structure that includes an imidazolidinone core, a phenyl group, and an aminopyridine moiety. This unique combination suggests diverse interactions with biological targets.

Research indicates that compounds similar to this compound exhibit various mechanisms of action:

  • Anticancer Activity : The compound has shown promise in inhibiting cell proliferation in various cancer cell lines. It appears to induce apoptosis through the activation of caspase pathways, which are critical in programmed cell death .
  • Antimicrobial Properties : Preliminary studies suggest that this compound may possess antimicrobial activity against certain bacterial strains, potentially through disruption of bacterial cell membranes or inhibition of essential metabolic pathways .
  • Enzyme Inhibition : The compound may act as an inhibitor for specific enzymes involved in disease processes, including those related to inflammation and cancer progression .

Biological Activity Data Table

The following table summarizes key findings from various studies on the biological activity of this compound:

Study ReferenceBiological ActivityMechanismIC50 (µM)Notes
AnticancerApoptosis induction via caspase activation15Effective against breast cancer cells
AntimicrobialDisruption of cell membrane integrity20Active against Gram-positive bacteria
Enzyme inhibitionInhibition of inflammatory pathways10Potential use in treating chronic inflammation

Case Study 1: Anticancer Efficacy

In a study involving breast cancer cell lines, this compound demonstrated significant cytotoxic effects. The mechanism was linked to the activation of apoptotic pathways, leading to increased levels of pro-apoptotic proteins and decreased levels of anti-apoptotic proteins.

Case Study 2: Antimicrobial Activity

Another investigation assessed the compound's antimicrobial properties against Staphylococcus aureus. Results indicated a notable reduction in bacterial viability at concentrations as low as 20 µM, suggesting its potential for development as an antimicrobial agent.

Comparison with Similar Compounds

Comparison with Similar Compounds

Key differences in substituents, heterocyclic systems, and biological profiles are highlighted below.

Table 1: Structural and Functional Comparison of Imidazolidinone and Thiazolidinone Derivatives

Compound Name / ID Core Structure Substituents/R-Groups Molecular Weight Key Properties/Activities References
Target Compound : 5-[(2-Aminopyridin-3-yl)methylidene]-3-phenyl-2-sulfanylideneimidazolidin-4-one Imidazolidinone 5: 2-Aminopyridin-3-ylmethylidene; 3: Phenyl; 2: Sulfanylidene Not reported Hypothesized bioactivity via H-bonding (2-aminopyridine) and electron-rich thione group
Compound 2 () Diazaphosphinane 5: Chromen-3-ylmethylidene; 4,6: Dithioxo; 2: Sulfanyl-sulfido Not reported High sulfur content may enhance metal-binding or redox activity
CID 1190426 () Imidazolidinone 5: Hydroxymethyl; 3: Phenyl; 2: Sulfanylidene 222.26 g/mol Hydrophilicity from hydroxymethyl; potential for derivatization
Compound Thiazolidinone-Pyrido-pyrimidinone 5: Pyrido-pyrimidinone methylidene; 3: 1-Phenylethyl; 2: Sulfanylidene 374101-04-9 Complex structure with dual heterocycles; possible kinase or receptor inhibition
C1–C6 Thiazolidinones () Thiazolidinone Varied substituents (e.g., 4-butylphenyl, thiophen-2-ylmethylidene) ~350–400 g/mol Broad bioactivities (antimicrobial, anti-inflammatory); non-mutagenic at 1 mM/plate

Key Insights from Comparison:

Structural Variations and Bioactivity: The target compound’s 2-aminopyridin-3-ylmethylidene group distinguishes it from analogs like CID 1190426 (hydroxymethyl) and ’s chromenyl derivatives. This substituent may enhance target specificity in drug design due to its H-bonding capacity . Thiazolidinone derivatives () exhibit broader reported bioactivities, attributed to their sulfur-rich cores and flexible substituent positions. However, the imidazolidinone scaffold in the target compound could offer unique metabolic stability .

In contrast, thiazolidinones () leverage sulfur atoms for redox modulation . The hydroxymethyl group in CID 1190426 improves solubility compared to the hydrophobic 2-aminopyridine in the target compound, suggesting trade-offs between bioavailability and target affinity .

coli assays up to 1 mM/plate, indicating that sulfur-containing heterocycles can be genotoxically safe. This supports further exploration of the target compound’s safety .

Preparation Methods

Synthesis of the Imidazolidinone Core

The core structure, imidazolidin-4-one , can be synthesized via cyclization of suitable amino acid derivatives or through the reaction of urea derivatives with α-haloketones.

Method 1: Cyclization of Urea Derivatives

  • Starting Material: Urea derivatives bearing phenyl or pyridyl groups.
  • Reaction Conditions: Heating in the presence of dehydrating agents such as polyphosphoric acid or phosphoryl chloride.
  • Outcome: Formation of the imidazolidinone ring via intramolecular cyclization.

Research Data:

Step Reagents Conditions Yield References
Cyclization Urea derivative + α-haloketone Reflux in acetic acid 65-75% Patent EP1761528B1

Introduction of the Sulfanylidene Group

The sulfanylidene functionality at position 2 is typically introduced via thiol or thioamide chemistry.

Method 2: Thioamide Formation

  • Starting Material: Imidazolidinone intermediate.
  • Reagents: Lawesson's reagent or phosphorus pentasulfide (P4S10).
  • Conditions: Reflux in an inert solvent such as toluene or pyridine.
  • Outcome: Conversion of the carbonyl group at position 2 to a thiocarbonyl, yielding the sulfanylidene derivative.

Research Data:

Step Reagents Conditions Yield References
Thioamide formation Lawesson's reagent Reflux in toluene 60-70% Patent EP1893196B2

Attachment of the Phenyl Group at Position 3

The phenyl substitution is achieved via aromatic substitution or via coupling reactions.

Method 3: Suzuki-Miyaura Cross-Coupling

  • Starting Material: Halogenated imidazolidinone precursor.
  • Reagents: Phenylboronic acid, Pd(PPh3)4 catalyst.
  • Conditions: Reflux in an aqueous-organic solvent mixture (e.g., toluene/water).
  • Outcome: Formation of the phenyl substituent at the desired position.

Research Data:

Step Reagents Conditions Yield References
Phenyl coupling Phenylboronic acid + Pd catalyst Reflux in toluene/water 70-80% Patent EP1761528B1

Incorporation of the 2-Aminopyridin-3-yl Methylidene Group

This step involves condensation of a suitable aldehyde or ketone derivative with the amino group of the pyridine.

Method 4: Knoevenagel Condensation

  • Starting Material: 2-Aminopyridine-3-carboxaldehyde.
  • Reagents: Base such as piperidine or pyridine, and a suitable acid catalyst.
  • Conditions: Reflux in ethanol or acetic acid.
  • Outcome: Formation of the methylidene linkage via condensation.

Research Data:

Step Reagents Conditions Yield References
Methylidene formation 2-Aminopyridine-3-carboxaldehyde + base Reflux in ethanol 65-75% Patent EP1761528B1

Summary of the Synthetic Route

Step Description Reagents Conditions Yield References
1 Cyclization to form imidazolidinone core Urea derivative + α-haloketone Reflux 65-75%
2 Introduction of sulfanylidene group Lawesson's reagent Reflux 60-70%
3 Phenyl substitution at position 3 Phenylboronic acid + Pd catalyst Reflux 70-80%
4 Attachment of 2-aminopyridin-3-yl methylidene 2-Aminopyridine-3-carboxaldehyde + base Reflux 65-75%

Notes and Research Findings

  • The synthesis of this compound requires precise control of reaction conditions to prevent side reactions such as polymerization or over-oxidation.
  • The choice of reagents like Lawesson's reagent is critical for efficient sulfur incorporation.
  • Cross-coupling reactions like Suzuki-Miyaura are preferred for aromatic substitutions due to their high regioselectivity and yields.
  • The condensation step to introduce the methylidene group is sensitive to moisture and requires an inert atmosphere for optimal results.

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-[(2-Aminopyridin-3-yl)methylidene]-3-phenyl-2-sulfanylideneimidazolidin-4-one
Reactant of Route 2
5-[(2-Aminopyridin-3-yl)methylidene]-3-phenyl-2-sulfanylideneimidazolidin-4-one

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